molecular formula C18H16N2O4S B5113947 1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione

1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione

Cat. No. B5113947
M. Wt: 356.4 g/mol
InChI Key: GBITXOAUZIOTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione, also known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Sugen Inc. and has since been used in numerous studies to investigate the mechanism of action and physiological effects of various proteins and enzymes.

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic intervention.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways, suggesting that this compound could potentially affect multiple pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2,5-pyrrolidinedione plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as α-glucosidase, where it acts as a non-competitive inhibitor . The indole moiety of the compound allows it to bind with high affinity to the active sites of enzymes, thereby inhibiting their catalytic functions. Additionally, this compound interacts with various proteins and biomolecules, influencing their structural conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses and metabolic regulation . It modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In various cell types, including immune cells and cancer cells, this compound has demonstrated the ability to alter cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of enzymes, inhibiting their activity by blocking substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, the compound can activate or inhibit signaling pathways by interacting with receptors and other signaling molecules. Changes in gene expression are mediated through the compound’s interaction with transcription factors, which can either enhance or repress the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are dependent on the concentration and duration of exposure to the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors . The compound can inhibit key enzymes in carbohydrate metabolism, leading to changes in metabolic flux and metabolite levels. Additionally, it can affect lipid metabolism by modulating the activity of enzymes involved in fatty acid synthesis and degradation. These interactions can result in altered energy homeostasis and metabolic regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. The distribution of the compound is influenced by its chemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, receptors, and transcription factors . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of the compound within specific cellular compartments. These modifications can also affect the compound’s stability and activity.

properties

IUPAC Name

1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-17-9-10-18(22)20(17)14-5-7-15(8-6-14)25(23,24)19-12-11-13-3-1-2-4-16(13)19/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBITXOAUZIOTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.